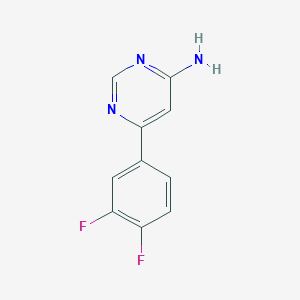

6-(3,4-Difluorophenyl)pyrimidin-4-amine

描述

6-(3,4-Difluorophenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H7F2N3 and its molecular weight is 207.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

These receptors play crucial roles in various biological pathways, contributing to the compound’s diverse biological activities .

Mode of Action

This interaction often involves the formation of an adduct by an attack of the heterocyclic ring by a nucleophile, electrocyclic ring opening in the adduct followed by rotation around the single bond, and closure of the ring with the participation of other structural units .

Pharmacokinetics

. These properties are crucial in determining the bioavailability of the compound.

Action Environment

These factors include the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .

生化分析

Biochemical Properties

6-(3,4-Difluorophenyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. Additionally, this compound can form complexes with other biomolecules, affecting their stability and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the hydroxyproline content in HSC-T6 cells, indicating its role in collagen metabolism . Furthermore, it can alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cellular growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of prolyl-4-hydroxylase by binding to its active site . This inhibition leads to a decrease in collagen synthesis, which can have various physiological effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in pyrimidine metabolism, leading to changes in the levels of key metabolites . These interactions can have downstream effects on cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting metabolic processes and enzyme activity.

生物活性

6-(3,4-Difluorophenyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C10H8F2N4

CAS Number: 1368656-99-8

Molecular Weight: 224.19 g/mol

The compound features a pyrimidine core substituted with a difluorophenyl group at the 6-position, which enhances its lipophilicity and biological activity.

This compound primarily targets various protein kinases , which are crucial for regulating cellular functions such as growth, differentiation, and metabolism. The compound inhibits several key kinases, including:

- Tyrosine Kinase

- Phosphatidylinositol 3-Kinase (PI3K)

- Mammalian Target of Rapamycin (mTOR)

- Cyclin-dependent Kinase (CDK)

These interactions are mediated through nucleophilic aromatic substitution, leading to alterations in signal transduction pathways that can induce apoptosis in cancer cells and modulate immune responses .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. A notable case study involved its efficacy against various cancer cell lines, including prostate and breast cancer. The compound exhibited IC50 values indicating significant antiproliferative effects:

| Cell Line | IC50 (μM) |

|---|---|

| PC-3 (Prostate Cancer) | 5.2 |

| MCF-7 (Breast Cancer) | 7.8 |

The mechanism underlying this activity involves the induction of apoptosis through upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These results indicate that the compound could serve as a potential lead for developing new antibacterial agents .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Studies indicate that it demonstrates good bioavailability in animal models, which is critical for therapeutic efficacy.

Case Studies

- In Vivo Efficacy Against Tumors : In a murine model of prostate cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis within treated tumors.

- Inflammation Models : In models of acute inflammation, the compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 60% at therapeutic doses .

科学研究应用

Pharmaceutical Development

The compound is primarily recognized for its potential as a pharmaceutical agent. Its structural characteristics allow it to act as an effective intermediate in the synthesis of various bioactive molecules. For instance, pyrimidine derivatives are commonly used in the development of drugs targeting different diseases, including cancer and viral infections.

Key Applications:

- Antiviral Agents: Compounds similar to 6-(3,4-Difluorophenyl)pyrimidin-4-amine have been studied for their antiviral properties. Research indicates that pyrimidinones can induce interferon production, which plays a crucial role in antiviral defense mechanisms .

- Cancer Treatment: The compound's ability to inhibit specific enzymes involved in tumor growth has been highlighted in studies focusing on anticancer therapies. Its structural resemblance to known anticancer agents suggests it may exhibit similar pharmacological effects .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its analogs. Below are notable findings:

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that ensure high yields and purity. The unique steric and electronic properties imparted by the difluorophenyl group enhance its reactivity compared to other compounds within the pyrimidine class.

Synthesis Overview:

- Multi-step synthetic routes often include the formation of key intermediates that can be further modified to yield the desired compound.

- The presence of fluorine atoms contributes to increased lipophilicity, which can enhance membrane permeability and bioavailability.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(3,4-difluorophenyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrimidine core. For example:

Start with 4,6-dichloropyrimidine.

Substitute the 6-position chlorine with 3,4-difluorophenyl via Suzuki-Miyaura coupling (using Pd catalysts and arylboronic acids) .

Introduce the amine group at the 4-position using ammonia or a protected amine under microwave-assisted heating (120°C, 2 hours) to enhance regioselectivity .

Key Optimization:

- Use anhydrous DMF as a solvent to minimize side reactions.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR : Analyze and NMR spectra for fluorine coupling patterns (e.g., ) and pyrimidine ring proton shifts (δ 8.2–8.8 ppm for H-2 and H-5) .

- HPLC : Use a C18 column (acetonitrile/water gradient) to confirm >98% purity.

- XRD : Resolve crystal structures to verify intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing the pyrimidine core) .

Q. What solubility challenges are associated with this compound, and how can they be addressed?

Methodological Answer:

- Low aqueous solubility (logP ~2.8) due to hydrophobic difluorophenyl and pyrimidine groups.

- Formulation Strategies :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Core Modifications :

- In Silico Modeling : Perform docking studies using AutoDock Vina to predict interactions with kinase targets (e.g., EGFR) .

Q. How should researchers resolve contradictory data in biological assays (e.g., IC50 variability)?

Methodological Answer:

- Assay Validation :

- Batch Analysis : Compare NMR and LC-MS data across synthetic batches to rule out impurities .

Q. What strategies are effective for identifying and characterizing polymorphic forms?

Methodological Answer:

- Crystallization Screens : Use solvent/anti-solvent pairs (e.g., ethanol/water) to isolate polymorphs .

- DSC/TGA : Analyze thermal behavior (e.g., melting point variations >5°C indicate polymorphism) .

- PXRD : Compare diffraction patterns to reference data for Form I/II identification .

Q. How can metabolic stability be improved for in vivo studies?

Methodological Answer:

属性

IUPAC Name |

6-(3,4-difluorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3/c11-7-2-1-6(3-8(7)12)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITHQIUTBDMPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NC=N2)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。